molecular formula C17H17N3O3 B2791400 1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097913-48-7

1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2791400
CAS No.: 2097913-48-7
M. Wt: 311.341
InChI Key: HDZQXNFIULGEMW-UHFFFAOYSA-N
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Description

1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis . The azetidine ring is then introduced through cyclization reactions involving appropriate precursors . Finally, the pyrrolidine-2,5-dione moiety is incorporated using standard amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione: can be compared with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the indole, azetidine, and pyrrolidine-2,5-dione moieties. This structural complexity provides it with unique chemical and biological properties that are not found in simpler indole derivatives .

Properties

IUPAC Name

1-[[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-15-5-6-16(22)20(15)10-11-8-19(9-11)17(23)14-7-12-3-1-2-4-13(12)18-14/h1-4,7,11,18H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZQXNFIULGEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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